6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro-
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Overview
Description
6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro-: is a heterocyclic compound that belongs to the indoloquinoxaline family These compounds are known for their planar fused ring structures, which confer unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reactions: The most common method for synthesizing 6H-indolo(2,3-b)quinoxaline derivatives involves the condensation of isatin with o-phenylenediamine.
Microwave Irradiation: Recent advancements include the use of microwave irradiation to enhance reaction rates and yields.
Transition-Metal Catalysis: Ruthenium(II)-catalyzed tandem ortho-C–H functionalization reactions have also been employed to synthesize N-substituted 6H-indolo(2,3-b)quinoxalines.
Industrial Production Methods: Industrial production methods for 6H-indolo(2,3-b)quinoxaline derivatives often involve large-scale condensation reactions using readily available starting materials like isatin and o-phenylenediamine. The use of microwave irradiation and transition-metal catalysis can be scaled up for industrial applications, providing efficient and high-yielding synthetic routes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6H-Indolo(2,3-b)quinoxaline derivatives can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Oxidation: Potassium hexacyanoferrate(III), selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alkoxides.
Major Products:
Oxidation: Indoloquinoxalinones.
Reduction: Reduced indoloquinoxaline derivatives.
Substitution: Substituted indoloquinoxaline derivatives with different functional groups.
Scientific Research Applications
Chemistry: 6H-Indolo(2,3-b)quinoxaline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry .
Biology: These compounds exhibit significant biological activities, including antiviral, anticancer, and antimicrobial properties. They are known to intercalate into DNA, disrupting vital processes for DNA replication .
Medicine: In medicinal chemistry, 6H-indolo(2,3-b)quinoxaline derivatives are explored for their potential as therapeutic agents against various diseases, including cancer and viral infections .
Industry: In the materials science industry, these compounds are used in the development of optoelectronic devices, such as light-emitting diodes and sensors .
Mechanism of Action
The primary mechanism of action for 6H-indolo(2,3-b)quinoxaline derivatives involves DNA intercalation . By inserting themselves between DNA base pairs, these compounds disrupt the normal function of DNA, leading to the inhibition of DNA replication and transcription . This mechanism is particularly relevant for their anticancer and antiviral activities. Additionally, these compounds can modulate multidrug resistance by interacting with ATP-binding cassette transporters .
Comparison with Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar planar fused ring structure and known for its antitumor properties.
Phenazine: Another heterocyclic compound with a similar structure, used in various biological and industrial applications.
Uniqueness: 6H-Indolo(2,3-b)quinoxaline, 2,3-dichloro- stands out due to its specific 2,3-dichloro substitution, which enhances its reactivity and potential for further functionalization. This makes it a valuable scaffold for the development of new therapeutic agents and materials .
Properties
CAS No. |
34712-15-7 |
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Molecular Formula |
C14H7Cl2N3 |
Molecular Weight |
288.1 g/mol |
IUPAC Name |
2,3-dichloro-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C14H7Cl2N3/c15-8-5-11-12(6-9(8)16)19-14-13(17-11)7-3-1-2-4-10(7)18-14/h1-6H,(H,18,19) |
InChI Key |
NMCOVSLCEMGHKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC(=C(C=C4N=C3N2)Cl)Cl |
Origin of Product |
United States |
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